1-Ethylimidazole

Description

The exact mass of the compound 1-Ethyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

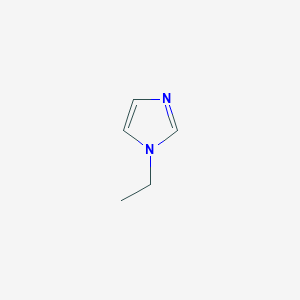

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFHWZHHOSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221209 | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-07-9 | |

| Record name | 1-Ethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T49PA5I372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1-Ethylimidazole: A Technical Guide for Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylimidazole (CAS No: 7098-07-9). The information presented herein is intended to support researchers, scientists, and professionals in drug development and other analytical fields by consolidating essential data, experimental methodologies, and logical workflows.

General and Chemical Properties

This compound is a colorless to light yellow transparent liquid belonging to the imidazole (B134444) family of organic heterocyclic compounds.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals like ionic liquids.[1][4] Its molecular structure consists of an ethyl group attached to an imidazole ring.[5]

Table 1: General and Chemical Identification of this compound

| Property | Value | Source(s) |

| CAS Number | 7098-07-9 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂ | [1][2][3] |

| Molecular Weight | 96.13 g/mol | [1][2][3][6] |

| Appearance | Colorless to light yellow transparent liquid | [1][2][3] |

| Purity | ≥99% (GC) | [1] |

| pKa | 7.08 ± 0.10 (Predicted) | [4][5] |

| InChI Key | IWDFHWZHHOSSGR-UHFFFAOYSA-N | [5][6][7] |

Physical Properties

The physical properties of this compound are critical for its application in various chemical processes and formulations. These properties have been determined through various experimental techniques.

Table 2: Key Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Density | 1.0 g/mL | 25 | Ambient | [1] |

| 0.997 g/cm³ | 20 | Ambient | [7] | |

| 0.995 g/cm³ | 20 | Ambient | [7] | |

| 0.997 g/cm³ | Not Specified | Ambient | [4][8] | |

| Boiling Point | 226 °C | Not Specified | Ambient | [1] |

| 206.9 ± 9.0 °C | Not Specified | 760 mmHg | [3] | |

| 106 °C | Not Specified | 12 torr | [4][8] | |

| Melting Point | -27 °C | Not Specified | Ambient | [4] |

| Refractive Index | 1.49 | Not Specified | Ambient | [2] |

| 1.517 | Not Specified | Ambient | [3] | |

| 1.4870 - 1.4900 | Not Specified | Ambient | [4][9] | |

| Vapor Pressure | 0.3 ± 0.4 mmHg | 25 | Not Applicable | [3] |

| 40 Pa | 20 | Not Applicable | [4][10] | |

| 0.32 hPa | 25 | Not Applicable | [7] | |

| Flash Point | 78.9 ± 18.7 °C | Not Applicable | Not Applicable | [3] |

| 91.5 °C | Not Applicable | Not Applicable | [4][8][9] |

Spectroscopic and Solubility Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is available for this compound, which is crucial for confirming the positions of hydrogen atoms within the molecule.[11][12][13]

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.[14][15]

3.2. Solubility this compound is soluble in water and other organic solvents.[4][5][9] The nitrogen atoms in the imidazole ring contribute to its hydrophilic nature, allowing for interactions with polar solvents.[16]

Electrochemical Properties and Applications

This compound is a key component in the synthesis of ionic liquids, which have significant applications in electrochemistry.[1][17] The electrochemical properties of these resulting ionic liquids, such as those based on the 1-ethyl-3-methylimidazolium (B1214524) (EMIm⁺) cation, are extensively studied for applications in batteries and capacitors.[18][19] The electrochemical behavior, including the redox processes, can be investigated using techniques like cyclic voltammetry.[17]

The logical relationship between the core properties of this compound is visualized below.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.

5.1. Density Measurement The density of liquids like this compound is commonly measured using an oscillating U-tube densimeter.[20]

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

-

Protocol:

-

Calibrate the densimeter with fluids of known density, such as dry air and bidistilled ultra-pure water, at the desired temperature.[20]

-

Ensure precise temperature control (e.g., ± 0.02 K), as density is temperature-dependent.[20]

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

Record the oscillation period and use the calibration data to calculate the density.

-

Perform multiple measurements to ensure repeatability.[20]

-

5.2. Surface Tension Measurement Several methods are employed to measure the surface tension of liquids, particularly ionic liquids derived from this compound.

-

Capillary Rise Method: This method is suitable for small sample volumes (<0.1 cm³).[21]

-

Principle: The height to which a liquid rises in a narrow capillary tube is measured, which is proportional to its surface tension.

-

Protocol:

-

Place the vacuum-dried sample in the measurement cell.[21]

-

Use a capillary tube of a known radius.

-

To prevent contamination from ambient moisture, especially for hydrophilic liquids, maintain a flow of dry gas over the meniscus.[21]

-

Measure the height of the liquid column using a cathetometer.

-

Calculate the surface tension using the Jurin's Law equation, incorporating corrections for meniscus shape if necessary.[22]

-

-

-

Pendant Drop Method: This is another common technique for surface tension determination.[23][24]

-

Principle: The shape of a drop of liquid hanging from a capillary tip is determined by the balance between surface tension and gravity.

-

Protocol:

-

A drop of the liquid is formed at the tip of a syringe.

-

An image of the drop is captured by a camera.

-

The profile of the drop is analyzed by software to determine the surface tension based on the Young-Laplace equation.

-

-

5.3. Spectroscopic Analysis (NMR)

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

-

¹H NMR Protocol:

-

Prepare the sample by dissolving a weighed amount of this compound in a deuterated solvent (e.g., D₂O).[12]

-

Transfer the solution to an NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, which will show chemical shifts, signal integrations, and coupling patterns characteristic of the protons in the this compound molecule.

-

5.4. Electrochemical Characterization (Cyclic Voltammetry) Cyclic Voltammetry (CV) is used to study the electrochemical behavior of substances, particularly ionic liquids derived from this compound.[17]

-

Principle: The potential of a working electrode is swept linearly versus time, and the resulting current is measured. This provides information about redox processes.

-

Protocol:

-

Prepare an electrolyte solution containing the ionic liquid derived from this compound.

-

Use a three-electrode cell setup: a working electrode, a counter electrode, and a reference electrode.

-

Perform the CV scan over a defined potential window.

-

The resulting voltammogram will show peaks corresponding to oxidation and reduction events, defining the electrochemical stability window of the electrolyte.

-

A generalized workflow for the physicochemical analysis of a liquid sample like this compound is depicted below.

Role in Ionic Liquid Synthesis

This compound serves as a crucial precursor in the synthesis of a class of ionic liquids, particularly those containing the 1-ethyl-3-methylimidazolium (EMIm⁺) cation.[1] These ionic liquids are gaining prominence in "green chemistry" due to their low volatility and recyclability.[1]

The synthesis pathway generally involves the quaternization of an N-substituted imidazole.

This guide consolidates key physicochemical data and analytical methodologies for this compound, providing a foundational resource for its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 7098-07-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]

- 8. imdpharm.com [imdpharm.com]

- 9. 7098-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound (7098-07-9) 1H NMR spectrum [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound (7098-07-9) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. This compound | 7098-07-9 | Benchchem [benchchem.com]

- 18. Physical and electrochemical properties of mixed electrolyte 1-ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide and ethylene carbonate as electrolytes for Li-ion batteries | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 19. researchgate.net [researchgate.net]

- 20. research.abo.fi [research.abo.fi]

- 21. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylimidazole (CAS: 7098-07-9, Formula: C₅H₈N₂) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole (B134444) family.[1][2][3] It is a colorless to pale yellow liquid at room temperature and serves as a crucial building block in organic synthesis.[4] Its applications are diverse, ranging from its use as a precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a catalyst, a component in the formulation of ionic liquids, and a corrosion inhibitor.[4] The unique properties of this compound stem from its molecular and electronic structure, particularly the five-membered aromatic ring containing two nitrogen atoms and an attached ethyl group.[4] This guide provides a detailed analysis of its molecular structure, chemical bonding, and the experimental and computational methods used for its characterization.

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar imidazole ring to which an ethyl group is attached at the N1 position. The imidazole ring is an aromatic system, with delocalized π-electrons across the five atoms. The molecule has a molecular weight of approximately 96.13 g/mol .[1]

While a definitive single-crystal X-ray diffraction study providing experimental bond lengths and angles for this compound was not found in the public literature, computational studies using Density Functional Theory (DFT) provide highly accurate predictions of its geometry. The following table summarizes key geometric parameters derived from DFT calculations on related imidazole structures, which serve as a reliable model for this compound.[5][6][7]

Table 1: Predicted Geometric Parameters of the Imidazole Ring

| Parameter | Bond/Angle | Typical Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C2=N3 | 1.31 - 1.33 |

| N1-C2 | 1.38 - 1.39 | |

| N1-C5 | 1.36 - 1.38 | |

| C4-C5 | 1.35 - 1.37 | |

| N3-C4 | 1.37 - 1.39 | |

| Bond Angles (°) | C5-N1-C2 | 107 - 109 |

| N1-C2-N3 | 110 - 112 | |

| C2-N3-C4 | 107 - 109 | |

| N3-C4-C5 | 108 - 110 | |

| C4-C5-N1 | 105 - 107 |

Note: These values are representative of DFT calculations on substituted imidazoles and provide a close approximation for this compound.[5][7]

Bonding Analysis

Covalent Bonding and Aromaticity

The imidazole ring in this compound is aromatic, satisfying Hückel's rule with 6 π-electrons (four from the two C=C double bonds and two from the lone pair of the N1-H analogous nitrogen in the parent imidazole). The N1 nitrogen is sp² hybridized and contributes its p-orbital lone pair to the aromatic system. The N3 nitrogen is also sp² hybridized, but its lone pair resides in an sp² orbital in the plane of the ring, making it available for protonation or coordination to metal ions, thus acting as a Lewis base.[4] The C-N bond lengths within the ring are intermediate between typical single and double bonds, confirming the delocalized nature of the π-electron system.[5]

Intermolecular Interactions

Unlike the parent imidazole, this compound cannot act as a hydrogen bond donor because the nitrogen at the 1-position is substituted with an ethyl group. However, the N3 atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.[8] This ability to form hydrogen bonds with donor molecules (like water or alcohols) significantly influences its physical properties, such as solubility and boiling point.[8] These interactions are critical in its role as a solvent and in biological systems.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[9]

Table 2: 1H and 13C NMR Spectral Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1H NMR | H2 (imidazole) | ~7.5 - 7.7 | Singlet |

| H4 (imidazole) | ~6.9 - 7.1 | Singlet | |

| H5 (imidazole) | ~6.8 - 7.0 | Singlet | |

| CH₂ (ethyl) | ~3.9 - 4.1 | Quartet | |

| CH₃ (ethyl) | ~1.3 - 1.5 | Triplet | |

| 13C NMR | C2 (imidazole) | ~137 | - |

| C4 (imidazole) | ~128 | - | |

| C5 (imidazole) | ~120 | - | |

| CH₂ (ethyl) | ~43 | - | |

| CH₃ (ethyl) | ~16 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent used. Data compiled from available spectral databases.[10][11][12]

Vibrational (FTIR and Raman) Spectroscopy

Vibrational spectroscopy probes the functional groups and bond vibrations within the molecule. The spectra of this compound and its derivatives have been studied to understand their structural properties.[13][14][15]

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 - 3150 | C-H stretch | Aromatic C-H stretching in the imidazole ring |

| ~2850 - 3000 | C-H stretch | Aliphatic C-H stretching of the ethyl group |

| ~1500 - 1600 | C=C / C=N stretch | Ring stretching vibrations of the imidazole core |

| ~1300 - 1500 | CH₂/CH₃ bend | Bending (scissoring, wagging) of the ethyl group |

| ~1000 - 1250 | Ring modes | In-plane ring bending and stretching modes |

Note: These are characteristic absorption regions. Specific peak positions can be found in spectral databases.[13][16][17]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general steps for acquiring 1D NMR spectra.[9]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.[9]

-

Transfer: Filter the solution into a clean, standard 5 mm NMR tube to a depth of about 4-5 cm.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. Ensure the instrument is locked onto the solvent's deuterium (B1214612) signal and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition:

-

1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR.[9]

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for liquids.[18][19]

-

Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This accounts for absorptions from atmospheric CO₂ and H₂O, as well as the instrument itself.[18]

-

Sample Application: Place a few drops of neat this compound liquid onto the ATR crystal, ensuring the entire surface of the crystal is covered.[18]

-

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate a transmittance or absorbance spectrum.[20]

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[18]

Single-Crystal X-ray Diffraction Protocol

This technique provides the most precise information on molecular geometry, including bond lengths and angles in the solid state.[21][22]

-

Crystallization: Grow a single crystal of this compound of suitable quality. This is often the most challenging step and involves slow evaporation of a saturated solution, or slow cooling. The crystal should ideally be >0.1 mm in all dimensions and free of major defects.[22][23]

-

Mounting: Carefully mount the selected crystal on a goniometer head at the center of the X-ray diffractometer.[23]

-

Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[21][24]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[24]

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[22][24]

Visualization of the Analysis Workflow

The comprehensive analysis of this compound's structure and bonding involves a logical flow, integrating both experimental and computational methods.

Caption: Workflow for structural and bonding analysis of this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined molecular structure that dictates its chemical behavior and utility. Its aromatic imidazole core provides electronic stability and a site for basic interactions, while the ethyl group imparts specific solubility and steric properties. A thorough understanding of its structure and bonding, achieved through a combination of modern spectroscopic techniques like NMR and FTIR, and augmented by computational modeling, is essential for its effective application in research and development. The methodologies and data presented in this guide provide a comprehensive foundation for professionals working with this versatile molecule.

References

- 1. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole, 1-ethyl- [webbook.nist.gov]

- 3. imdpharm.com [imdpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound (7098-07-9) 13C NMR spectrum [chemicalbook.com]

- 13. Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 19. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation of 1-Ethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Ethylimidazole, a key heterocyclic compound with applications in pharmaceutical and materials science. The guide details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 89.56 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | s | 1H | H-2 (imidazole ring) |

| 7.02 | s | 1H | H-4 (imidazole ring) |

| 6.91 | s | 1H | H-5 (imidazole ring) |

| 3.95 | q | 2H | -CH₂- (ethyl group) |

| 1.41 | t | 3H | -CH₃ (ethyl group) |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (ppm) | Assignment |

| 137.0 | C-2 (imidazole ring) |

| 128.9 | C-4 (imidazole ring) |

| 118.8 | C-5 (imidazole ring) |

| 44.8 | -CH₂- (ethyl group) |

| 15.4 | -CH₃ (ethyl group) |

Data interpretation based on typical chemical shifts for substituted imidazoles.

Infrared (IR) Spectroscopy Data

Technique: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | C-H stretching (aromatic) |

| 2980-2850 | m | C-H stretching (aliphatic) |

| 1500-1400 | s | C=C and C=N stretching (imidazole ring) |

| 1250-1000 | s | C-N stretching |

| 850-750 | s | C-H out-of-plane bending (aromatic) |

Data interpretation based on characteristic infrared absorption frequencies.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) Source Temperature: 240 °C

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100.0 | [M]⁺ (Molecular Ion) |

| 81 | 53.3 | [M - CH₃]⁺ |

| 68 | 32.7 | [M - C₂H₄]⁺ |

| 41 | 30.9 | [C₃H₅]⁺ |

Data sourced from ChemicalBook.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] The plates are gently pressed together to form a uniform film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and the atmosphere (CO₂ and water vapor) from the sample spectrum.

-

Sample Spectrum: The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[4][5]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.[6]

Visualization of Spectroscopic Interpretation and Workflow

The following diagrams illustrate the logical processes involved in spectroscopic data interpretation and the experimental workflow.

References

Thermodynamic Properties and Stability of 1-Ethylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 1-Ethylimidazole (CAS No: 7098-07-9), a heterocyclic organic compound of significant interest in pharmaceutical synthesis and materials science. This document consolidates available data on its key thermodynamic parameters, including enthalpy of vaporization, and outlines the experimental methodologies for their determination. Furthermore, it explores the thermal stability and decomposition pathways of this compound, offering insights valuable for its application in drug development and other research areas.

Introduction

This compound is a substituted imidazole (B134444) that serves as a crucial building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties and stability is paramount for process optimization, safety assessment, and predicting its behavior in various chemical environments. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 96.13 g/mol | --INVALID-LINK-- |

| CAS Number | 7098-07-9 | --INVALID-LINK-- |

| Density | 0.995 g/cm³ at 20 °C | Sigma-Aldrich |

| Boiling Point | 206.9 ± 9.0 °C at 760 mmHg | Various Suppliers |

| Flash Point | 78.9 ± 18.7 °C | Various Suppliers |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | Various Suppliers |

Thermodynamic Properties

The thermodynamic properties of this compound are critical for understanding its energy content and reactivity. The available experimental data is presented below.

| Thermodynamic Property | Value | Method | Reference |

| Standard Enthalpy of Vaporization (ΔvapH°) | 66.0 ± 3.9 kJ/mol | Not specified | --INVALID-LINK-- |

| Standard Enthalpy of Formation (ΔfH°) | Data not explicitly found in searches | Combustion Calorimetry (typical) | - |

| Standard Molar Entropy (S°) | Data not explicitly found in searches | Adiabatic Calorimetry (typical) | - |

| Liquid Heat Capacity (Cp(l)) | Data not explicitly found in searches | Differential Scanning Calorimetry (typical) | - |

Note: While specific experimental values for the standard enthalpy of formation, standard molar entropy, and liquid heat capacity were not located in the performed searches, the typical experimental methods for their determination are well-established and are detailed in the "Experimental Protocols" section.

Stability and Decomposition

Studies on the thermal decomposition of ionic liquids containing the 1-ethyl-3-methylimidazolium (B1214524) cation indicate that this compound is a potential thermal degradation product. The decomposition can proceed via an SN2 mechanism, involving nucleophilic attack on the ethyl group.

The activation energy for the formation of this compound from the thermal decomposition of 1-ethyl-3-methylimidazolium bromide has been reported. This provides an indication of the energy barrier for its formation in such systems and, conversely, its potential involvement in decomposition pathways under high-temperature conditions.

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of liquid organic compounds like this compound are provided below.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a volatile liquid like this compound is typically determined from its standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule) to prevent its premature vaporization.

-

Calorimeter Setup: The bomb calorimeter is assembled with the encapsulated sample and a known amount of water in the surrounding jacket. The bomb is pressurized with a high-purity oxygen atmosphere.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the water in the jacket is recorded with high precision over time until thermal equilibrium is reached.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).

-

Correction and Derivation: Corrections are applied for the heat of combustion of the capsule material and the fuse wire. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The liquid heat capacity of this compound can be determined using a differential scanning calorimeter.

Methodology (based on ASTM E1269):

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Baseline Determination: An empty hermetically sealed aluminum pan is run through the desired temperature program to establish the baseline heat flow.

-

Reference Material Scan: A known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) is scanned under the same conditions.

-

Sample Scan: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan and subjected to the same temperature program.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty pan (baseline), and the reference material at a given temperature. The calculation is typically performed by the instrument's software.

Visualizations

Experimental Workflow for Combustion Calorimetry

Experimental Workflow for DSC Heat Capacity Measurement

Logical Relationship in Thermal Decomposition

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of this compound. While a key thermodynamic parameter, the enthalpy of vaporization, is documented, a complete experimental data set for properties such as the enthalpy of formation, molar entropy, and liquid heat capacity remains to be consolidated from primary literature. The provided experimental protocols offer a robust framework for the determination of these values. The insights into its thermal stability are crucial for its handling and application in synthesis and formulation. This guide serves as a foundational resource for researchers and professionals, highlighting the importance of a comprehensive thermodynamic and stability profile for this versatile compound.

A Technical Guide to Quantum Chemical Calculations for 1-Ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-ethylimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing computational methods to understand and predict the behavior of imidazole-based compounds.

Introduction to this compound

This compound is a substituted imidazole (B134444) derivative with a wide range of applications, including as a building block in the synthesis of pharmaceuticals and ionic liquids.[1][2] Its biological activity is linked to the electronic and structural properties of the imidazole ring, making it a molecule of significant interest in medicinal chemistry and materials science.[2] Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level, providing insights that can guide experimental work and accelerate the design of new functional molecules.

Methodologies: A Computational and Experimental Approach

Quantum Chemical Calculations

The theoretical data presented in this guide are primarily based on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3][4] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, combined with a high-level basis set such as 6-311++G(d,p), is a widely accepted and effective combination for obtaining accurate molecular geometries, vibrational frequencies, and electronic properties for organic molecules.[3][4]

The computational workflow for such an analysis typically involves the following steps:

-

Molecular Structure Input : The initial 3D structure of this compound is created using molecular modeling software.

-

Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to arrive at the most stable molecular geometry.

-

Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed. This not only predicts the vibrational (infrared and Raman) spectra but also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation : From the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Experimental Protocols

Synthesis of this compound:

A common method for the N-alkylation of imidazoles involves the reaction of the imidazole with an alkyl halide in the presence of a base. A detailed protocol for the synthesis of this compound is as follows:

-

Deprotonation of Imidazole : In a round-bottom flask, dissolve imidazole in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C to deprotonate the imidazole, forming the imidazolate anion.

-

Alkylation : To the resulting solution, add an ethylating agent, such as ethyl bromide or ethyl iodide, dropwise.

-

Reaction and Workup : Allow the reaction mixture to stir at room temperature or with gentle heating to ensure complete reaction.

-

After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure.

FT-IR Spectroscopy of Liquid this compound:

The experimental infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for liquid samples.[5][6][7][8][9]

-

Sample Preparation : Place a small drop of the purified liquid this compound directly onto the ATR crystal.[6][8]

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.[5]

-

Sample Spectrum Collection : Acquire the FT-IR spectrum of the this compound sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[5][6] The spectrum is usually recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).[5]

-

Data Processing : The resulting spectrum is then processed (e.g., baseline correction) and analyzed to identify the characteristic vibrational modes of the molecule.

Results and Discussion

Optimized Molecular Geometry

The geometry of the molecule is optimized to find the most stable arrangement of its atoms. The following tables present the calculated bond lengths and bond angles for 2-ethylimidazole (B144533), which serve as a close approximation for this compound.

Table 1: Selected Optimized Bond Lengths of 2-Ethylimidazole

| Bond | Bond Length (Å) |

| N1-C2 | 1.375 |

| C2-N3 | 1.315 |

| N3-C4 | 1.385 |

| C4-C5 | 1.365 |

| C5-N1 | 1.378 |

| C2-C6 | 1.503 |

| C6-C7 | 1.535 |

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Bond Angles of 2-Ethylimidazole

| Angle | Bond Angle (°) |

| C5-N1-C2 | 108.5 |

| N1-C2-N3 | 111.4 |

| C2-N3-C4 | 106.8 |

| N3-C4-C5 | 108.0 |

| C4-C5-N1 | 105.3 |

| N1-C2-C6 | 123.6 |

| N3-C2-C6 | 125.0 |

| C2-C6-C7 | 112.2 |

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations. The following table lists some of the key calculated vibrational frequencies for 2-ethylimidazole and their assignments.

Table 3: Selected Calculated Vibrational Frequencies of 2-Ethylimidazole

| Frequency (cm⁻¹) | Assignment |

| 3138 | N-H stretching |

| 3085 | C-H stretching (ring) |

| 2980, 2942, 2878 | C-H stretching (ethyl group) |

| 1598 | C=N stretching |

| 1475 | C=C stretching |

| 1458 | CH₂ scissoring |

| 1275 | C-N stretching |

| 1105 | Ring breathing |

| 945 | C-C stretching (ethyl) |

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.[10]

Table 4: Calculated Electronic Properties of 2-Ethylimidazole

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap | 7.10 |

Data for 2-ethylimidazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualization of Molecular Properties

The following diagram illustrates the structure of this compound with atom numbering, which is essential for interpreting the data in the tables.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for understanding the fundamental properties of this compound. By calculating the optimized geometry, vibrational frequencies, and electronic properties, researchers can gain valuable insights into the molecule's structure, stability, and reactivity. This theoretical data, when combined with experimental results, offers a comprehensive understanding that is crucial for applications in drug development and materials science. The data presented for the closely related 2-ethylimidazole serves as a reliable guide for what can be expected for this compound and underscores the utility of these computational techniques.

References

- 1. leapchem.com [leapchem.com]

- 2. This compound | 7098-07-9 [chemicalbook.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. youtube.com [youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 1-Alkylimidazoles, Featuring 1-Methylimidazole 3-Oxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and data integral to determining the crystal structure of N-alkylated imidazoles. While the primary focus of this document is 1-ethylimidazole, a thorough search of crystallographic databases reveals a notable absence of a publicly available, single-crystal structure of the pure compound. To illustrate the principles and analytical techniques, this paper presents a comprehensive analysis of the crystal structure of a closely related analogue, 1-methylimidazole (B24206) 3-oxide monohydrate [1][2]. The experimental protocols and data analysis workflows detailed herein are directly applicable to the crystallographic study of this compound, should a suitable single crystal be cultivated.

Introduction

This compound is a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and as a precursor for ionic liquids and active pharmaceutical ingredients.[3] Understanding its three-dimensional structure in the solid state is paramount for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining precise atomic coordinates, bond lengths, and bond angles, thereby providing a foundational understanding of the molecule's conformation and packing in a crystalline lattice.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by diffraction experiments and computational refinement.

Synthesis and Crystallization of 1-Alkylimidazoles

The synthesis of 1-alkylimidazoles is typically achieved through the N-alkylation of imidazole (B134444) with an appropriate alkyl halide. For the illustrative compound, 1-methylimidazole 3-oxide was synthesized and subsequently crystallized from an aqueous solution to yield single crystals of the monohydrate.[1][2]

Illustrative Crystallization Protocol for 1-Methylimidazole 3-Oxide Monohydrate:

-

Synthesis: 1-Methylimidazole is oxidized to 1-methylimidazole 3-oxide.

-

Dissolution: The synthesized N-oxide is dissolved in a minimal amount of hot water.

-

Cooling: The solution is allowed to cool slowly to room temperature.

-

Crystal Growth: The solution is left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals suitable for X-ray diffraction.

A similar approach involving slow evaporation from a suitable solvent would be the first step in obtaining single crystals of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the cornerstone of crystal structure determination. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Generalized SCXRD Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. For the featured 1-methylimidazole 3-oxide monohydrate, data was collected at a temperature of 100 K.[2]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or other computational algorithms.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

NMR spectroscopy in the solid-state can be a powerful complementary technique to SCXRD for validating the determined crystal structure and providing information about the local environment of specific atoms.

Conceptual Solid-State NMR Validation Workflow:

-

Data Acquisition: A solid-state NMR spectrum (e.g., ¹³C or ¹⁵N) of the crystalline material is acquired.

-

Chemical Shift Calculation: Theoretical chemical shifts are calculated from the determined crystal structure using computational methods such as Density Functional Theory (DFT).

-

Comparison: The experimental and calculated chemical shifts are compared. A good correlation between the two datasets provides strong evidence for the correctness of the crystal structure.

Data Presentation: Crystal Structure of 1-Methylimidazole 3-Oxide Monohydrate

The following tables summarize the key crystallographic data for 1-methylimidazole 3-oxide monohydrate.[1][2]

| Parameter | Value |

| Chemical Formula | C₄H₆N₂O·H₂O |

| Formula Weight | 116.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5941(6) |

| b (Å) | 10.0703(6) |

| c (Å) | 7.8286(6) |

| α (°) | 90 |

| β (°) | 112.402(9) |

| γ (°) | 90 |

| Volume (ų) | 553.51(8) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| ρcalc (g/cm³) | 1.392 |

Table 1: Crystallographic Data and Structure Refinement for 1-Methylimidazole 3-Oxide Monohydrate.[2]

| Bond | Length (Å) | Angle | Degrees (°) |

| O1A-N1A | 1.354(3) | C3A-N1A-C1A | 109.1(2) |

| N1A-C3A | 1.329(4) | C3A-N1A-O1A | 123.0(2) |

| N1A-C1A | 1.468(3) | C1A-N1A-O1A | 127.8(2) |

| N2A-C2A | 1.321(4) | C2A-N2A-C3A | 107.5(2) |

| N2A-C3A | 1.365(4) | C2A-N2A-C4A | 129.4(3) |

| C1A-H1AA | 0.9800 | C3A-N2A-C4A | 123.1(2) |

| C2A-H2A | 0.9500 | N2A-C2A-H2A | 126.0 |

| C4A-H4AA | 0.9800 | N1A-C3A-N2A | 109.2(2) |

| O1B-N1B | 1.353(3) | C3B-N1B-C1B | 109.3(2) |

| N1B-C3B | 1.332(4) | C3B-N1B-O1B | 123.0(2) |

| N1B-C1B | 1.469(3) | C1B-N1B-O1B | 127.6(2) |

| N2B-C2B | 1.323(4) | C2B-N2B-C3B | 107.3(2) |

| N2B-C3B | 1.362(4) | C2B-N2B-C4B | 129.5(3) |

| C1B-H1BA | 0.9800 | C3B-N2B-C4B | 123.2(2) |

| C2B-H2B | 0.9500 | N2B-C2B-H2B | 126.0 |

| C4B-H4BA | 0.9800 | N1B-C3B-N2B | 109.2(2) |

Table 2: Selected Bond Lengths and Angles for the Two Independent Molecules (A and B) in the Asymmetric Unit of 1-Methylimidazole 3-Oxide Monohydrate.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in crystal structure determination.

Caption: Experimental workflow for crystal structure determination.

Caption: Logical flow from diffraction data to crystal structure.

Analysis and Conclusion

The crystallographic data for 1-methylimidazole 3-oxide monohydrate reveals a planar imidazole ring.[1][2] The crystal packing is dominated by hydrogen bonding between the N-oxide oxygen atoms and the water molecules, forming infinite chains.[1][2] This type of detailed structural insight is invaluable for understanding the solid-state properties of 1-alkylimidazoles.

While the crystal structure of pure this compound remains to be determined, the methodologies and analytical approaches detailed in this guide provide a clear and robust framework for its future elucidation. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various fields of research and development.

References

Literature review of 1-Ethylimidazole synthesis methods

An In-depth Technical Guide to the Synthesis of 1-Ethylimidazole

Introduction

This compound (CAS: 7098-07-9), a substituted imidazole (B134444) derivative, is a pivotal building block in modern chemistry.[1][2][3] Its unique structural and chemical properties make it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, ionic liquids, and specialty chemicals.[1][2][4] The compound features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with an ethyl group.[5] This structure imparts nucleophilic and catalytic properties, making it valuable in organic synthesis for improving reaction rates and yields.[4][6] This technical guide provides a comprehensive review of the core synthesis methods for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in chemical and drug development.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary strategies: the direct alkylation of the imidazole ring and the construction of the ethyl-substituted ring from acyclic precursors.

N-Alkylation of Imidazole with Ethyl Halides

The most common and direct route to this compound is the N-alkylation of imidazole. This method involves the reaction of imidazole with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl chloride, in the presence of a base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the ethyl halide.

A key challenge in this method is preventing the quaternization of the newly formed this compound, which can react with another molecule of the ethyl halide to form a 1,3-diethylimidazolium salt.[5] This can be mitigated by using a molar excess of imidazole or by carefully controlling reaction conditions.[7] Phase Transfer Catalysis (PTC) has been shown to be an effective technique for achieving high yields while minimizing side reactions.[5][8]

Experimental Protocol: Alkylation using an Alkyl Halide

This protocol is adapted from a general method for preparing 1-alkylimidazoles.[7]

-

Vessel Preparation: A 2-liter glass reaction vessel is equipped with a mechanical stirrer, condenser, and a nitrogen inlet to maintain an inert atmosphere.

-

Reactant Charging: Charge the vessel with imidazole (1.5 moles), powdered potassium hydroxide (B78521) (1.89 moles), and a non-reactive aromatic solvent such as toluene (B28343) (536 mL).

-

Heating and Alkylating Agent Addition: Heat the mixture to a temperature between 75°C and 115°C while stirring. Once the temperature is stable, slowly add an ethyl halide (e.g., bromoethane, 1.5 moles) to the mixture.

-

Reaction: Maintain the temperature and continue stirring for a period sufficient to complete the reaction (typically 2-4 hours), which can be monitored by techniques like Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and separate the inorganic salt byproduct (e.g., potassium bromide) by filtration.

-

Purification: The solvent (toluene) is removed from the filtrate by vacuum distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a versatile multi-component reaction that builds the imidazole ring from fundamental components.[9] The classical Debus synthesis, first reported in 1858, uses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and ammonia (B1221849).[9][10][11]

To produce N-substituted imidazoles such as this compound, the reaction is modified by replacing ammonia with a primary amine, in this case, ethylamine (B1201723).[9][12] This one-pot method is highly convergent and can be adapted to create a wide variety of substituted imidazoles.[13][14]

Experimental Protocol: Modified Debus-Radziszewski Synthesis

This protocol is a conceptual adaptation for this compound based on similar syntheses for N-substituted imidazoles.[14][15]

-

Reactant Preparation: In a suitable reaction vessel, add an aqueous solution of ethylamine (e.g., 40% solution).

-

Heating: Gently warm the ethylamine solution in a water bath to approximately 40-45°C.

-

Mixed Aldehyde Addition: Prepare a mixture of aqueous glyoxal (e.g., 40% solution) and formaldehyde (e.g., 37% solution). Add this mixed aldehyde solution dropwise to the heated ethylamine solution while stirring.

-

Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 2-3 hours to allow the cyclocondensation reaction to proceed.

-

Concentration: Following the reaction period, concentrate the reaction solution under reduced pressure to remove excess water and volatile components.

-

Purification: The resulting crude product is purified by vacuum distillation, collecting the fraction corresponding to this compound.

Greener Synthesis Routes: Alkylation with Dialkyl Carbonates

In response to the environmental drawbacks of using alkyl halides (which produce salt waste) and dialkyl sulfates (which are highly toxic), greener methods have been developed.[16] One such method involves the use of dialkyl carbonates, such as diethyl carbonate, as the ethylating agent. This approach is more environmentally friendly as the byproducts are typically an alcohol and carbon dioxide. The reaction is often performed in the presence of a strong organic base catalyst.[16]

Experimental Protocol: Alkylation using Diethyl Carbonate

This protocol is based on a patented green chemistry method.[16]

-

Vessel Setup: In a reaction vessel equipped for heating and distillation, mix the imidazole compound and diethyl carbonate in a molar ratio of 1:1 to 1:2.

-

Solvent and Catalyst Addition: Add a solvent (e.g., an aromatic hydrocarbon or a dipolar aprotic solvent) and a catalytic amount of a strong organic tertiary amine base (e.g., 1,8-Diazabicycloundec-7-ene, DBU).

-

Reaction: Heat the mixture to a temperature between 80°C and 140°C. The reaction proceeds as the carbonate ethylates the imidazole.

-

Byproduct Removal: The alcohol byproduct (ethanol) can be removed during the reaction to drive the equilibrium forward.

-

Purification: After the reaction is complete, the N1-alkylated imidazole product is purified directly from the reaction mixture by vacuum distillation.

Comparative Summary of Synthesis Methods

The choice of synthesis method depends on factors such as desired yield, purity requirements, cost of reagents, and environmental considerations. The following table summarizes quantitative data for representative synthesis methods.

| Method | Reactants | Catalyst / Base | Solvent | Conditions (Temp, Time) | Yield (%) | Reference |

| N-Alkylation (Halide) | 2-Methylimidazole, 1-Bromododecane | Potassium Hydroxide | Toluene | 75-115 °C | ~99% | [7] |

| Modified Debus | Glyoxal, Formaldehyde, 1-Methylamine, Ammonia | Ammonium Carbonate | Water | 40-50 °C, 2h | 79.7% | [15] |

| N-Alkylation (Carbonate) | Imidazole compounds, Dialkyl Carbonate | Organic Tertiary Amine | Aromatic Hydrocarbon | 80-140 °C | High | [16] |

| Phase Transfer Catalysis | Imidazole, Alkyl Halides | TBAI | Benzene / KOH | Not specified | High | [5][8] |

Note: Data for closely related N-alkylimidazoles are used as representative examples where specific data for this compound was not available in the initial literature scan. The principles and relative performance are directly comparable.

Conclusion

The synthesis of this compound is well-established, with several viable routes available to researchers. The traditional N-alkylation with ethyl halides remains a high-yield and straightforward option, particularly when optimized using phase transfer catalysis to minimize side products. The modified Debus-Radziszewski synthesis offers a powerful one-pot alternative that constructs the heterocyclic ring from simple acyclic precursors. For industrial and environmentally conscious applications, newer methods utilizing greener ethylating agents like diethyl carbonate present a significant advancement, reducing toxic waste and simplifying purification processes. The selection of an optimal synthesis strategy will ultimately be guided by the specific requirements of the application, balancing factors of efficiency, cost, and environmental impact.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 7098-07-9 [chemicalbook.com]

- 3. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 7098-07-9 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Imidazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method for preparing 1-methylimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Historical Discovery and Development of 1-Ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and development of 1-Ethylimidazole, a key heterocyclic compound with wide-ranging applications in modern science. From its theoretical underpinnings in the 19th-century exploration of imidazole (B134444) chemistry to its current role in the synthesis of pharmaceuticals and ionic liquids, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the primary synthetic routes, presents quantitative data in a comparative format, and includes detailed experimental protocols for key historical methodologies.

Introduction: The Imidazole Framework

The story of this compound is intrinsically linked to the discovery of its parent molecule, imidazole. First synthesized by Heinrich Debus in 1858, imidazole (initially named glyoxaline) was prepared through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849).[1] This foundational work, later expanded upon by Bronisław Radziszewski, laid the groundwork for the synthesis of a vast array of imidazole derivatives.[2][3] The Debus-Radziszewski synthesis, a multi-component reaction, proved to be a versatile method for creating substituted imidazoles.[2][3]

The development of N-substituted imidazoles, such as this compound, was a logical progression, driven by the desire to modify the chemical and physical properties of the imidazole ring for various applications. By replacing the ammonia in the Debus-Radziszewski synthesis with a primary amine, chemists could readily introduce alkyl groups onto one of the nitrogen atoms, opening up new avenues for chemical innovation.[2][3]

Primary Synthetic Pathways to this compound

The historical and contemporary synthesis of this compound is dominated by two principal methods: a modification of the Debus-Radziszewski imidazole synthesis and the direct alkylation of imidazole.

Modified Debus-Radziszewski Imidazole Synthesis

This approach adapts the original Debus-Radziszewski reaction by substituting ammonia with ethylamine (B1201723). The reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ethylamine to form the this compound ring in a one-pot synthesis.[4] This method is advantageous for its use of readily available starting materials.

Experimental Protocol: Modified Debus-Radziszewski Synthesis of this compound

Objective: To synthesize this compound by the condensation of glyoxal, formaldehyde, and ethylamine.

Materials:

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ethylamine (70% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of glyoxal (1.0 mol) in ethanol is prepared.

-

The solution is cooled in an ice bath, and ethylamine (1.0 mol) is added dropwise with stirring.

-

Formaldehyde (1.0 mol) is then added dropwise to the cooled mixture.

-

The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation, and the crude this compound is purified by vacuum distillation.

Expected Yield: Moderate to good.

Alkylation of Imidazole

A more direct and widely used method for the synthesis of this compound is the N-alkylation of the parent imidazole ring. This reaction typically involves treating imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acidic proton on the imidazole nitrogen.[4] This method is often preferred for its high yields and straightforward procedure.

Experimental Protocol: Alkylation of Imidazole to Synthesize this compound

Objective: To synthesize this compound via the direct alkylation of imidazole.

Materials:

-

Imidazole

-

Ethyl iodide

-

Sodium hydroxide (B78521)

-

Toluene (B28343) (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, imidazole (1.0 mol) is dissolved in toluene.

-

Powdered sodium hydroxide (1.1 mol) is added to the solution, and the mixture is stirred to form a suspension.

-

Ethyl iodide (1.05 mol) is added dropwise to the suspension. An exothermic reaction may be observed.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solid sodium iodide byproduct is removed by filtration.

-

The toluene is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation.

Expected Yield: High.

Quantitative Data

The physical and chemical properties of this compound have been well-characterized. The following table summarizes key quantitative data for the compound.

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol [5] |

| Boiling Point | 198-200 °C[4] |

| Melting Point | -6 °C[4] |

| Density | 1.03 g/cm³[4] |

| Refractive Index (n²⁰/D) | 1.503[4] |

| CAS Number | 7098-07-9[5] |

Evolution of Applications

Initially, the interest in this compound and other N-substituted imidazoles was primarily academic, focusing on understanding the reactivity and properties of this class of heterocyclic compounds. However, over the 20th century, the practical applications of this compound expanded significantly.

-

Pharmaceuticals and Agrochemicals: The imidazole moiety is a common feature in many biologically active molecules. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including antifungal and antimicrobial agents, as well as in the development of herbicides and fungicides.[6]

-

Catalysis: this compound and its derivatives have found use as catalysts and curing agents in polymer chemistry, particularly for epoxy resins.[6]

-

Ionic Liquids: A major development in the application of this compound came with the rise of ionic liquids. As a precursor to a wide range of imidazolium-based ionic liquids, this compound has become a key component in the field of "green chemistry," where these salts are valued for their low volatility, thermal stability, and tunable properties as solvents and electrolytes.[4]

Visualizing the Synthetic Pathways

To further elucidate the synthetic logic, the following diagrams, generated using the DOT language, illustrate the core reaction schemes for the production of this compound.

Caption: Modified Debus-Radziszewski synthesis of this compound.

Caption: Synthesis of this compound via alkylation of imidazole.

Conclusion

The historical journey of this compound from a theoretical derivative of a newly discovered heterocyclic ring to a versatile and commercially significant chemical is a testament to the continuous evolution of organic synthesis. The foundational principles laid down by Debus and Radziszewski continue to be relevant, while newer methods like direct alkylation have provided more efficient pathways. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this compound is essential for leveraging its potential in creating novel and impactful chemical entities.

References

Understanding the chemical formula C5H8N2 and its isomers

For Researchers, Scientists, and Drug Development Professionals